Damascenine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

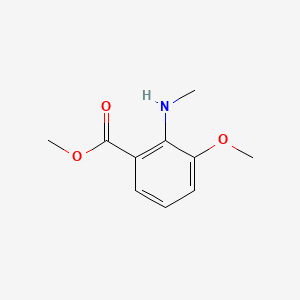

methyl 3-methoxy-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWJIZYZTLTXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5296-80-0 (hydrochloride) | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60197480 | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-64-7 | |

| Record name | Damascenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMASCENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Advanced Analytical Methodologies for Damascenine Alkaloid

Methodologies for Extraction and Purification from Plant Matrices

Damascenine is primarily found in the seeds of Nigella damascena L. (love-in-a-mist), belonging to the Ranunculaceae family smolecule.comresearchgate.net. Other Nigella species like N. arvensis L. also contain this alkaloid drugfuture.com. The extraction process typically involves utilizing various solvents to efficiently isolate this compound from the plant material.

Common extraction techniques include:

Maceration: A traditional method where plant material is steeped in a solvent (e.g., methanol (B129727), ethanol, ethyl acetate, or water) for an extended period, often with intermittent shaking nih.gov.

Soxhlet Extraction: This method employs continuous extraction with a solvent, providing a more efficient recovery compared to simple maceration.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, significantly reducing extraction time and often improving yields by enhancing solvent penetration and solubility scribd.com.

Supercritical Fluid Extraction (SFE): While not explicitly detailed for this compound in the provided results, SFE using supercritical CO₂ is a green extraction technology increasingly used for natural products researchgate.net.

Following initial extraction, purification steps are often required to remove interfering compounds. These may involve liquid-liquid extraction, solid-phase extraction (SPE) using sorbents like primary secondary amine (PSA) to remove matrix effects mdpi.com, or preliminary chromatographic clean-up.

Advanced Chromatographic Separation Techniques for this compound and Related Alkaloids

Chromatography is indispensable for separating this compound from other compounds present in plant extracts and for analyzing mixtures of related alkaloids.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of this compound. It offers high resolution and sensitivity, allowing for the separation of this compound from structurally similar compounds gsconlinepress.comijpsjournal.comcpur.inrotachrom.comnih.gov. Reversed-phase HPLC is commonly employed.

Gas Chromatography (GC): GC is suitable for volatile and semi-volatile compounds. When coupled with mass spectrometry (GC-MS), it provides powerful identification capabilities for this compound imreblank.chresearchgate.netnih.govmdpi.comacs.org.

High-Speed Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption and degradation of sensitive compounds. It has been successfully applied for the preparative isolation of compounds like β-elemene from Nigella damascena essential oil researchgate.netscribd.comresearchgate.net.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, cost-effective method for qualitative analysis and preliminary separation of compounds, often used for monitoring extraction and purification progress cpur.in.

Application of Spectroscopic Techniques for Structural Analysis and Purity Assessment

Spectroscopic methods are critical for confirming the identity, elucidating the structure, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds, including this compound.

1D NMR (¹H and ¹³C NMR): These techniques provide information about the chemical environment of protons and carbon atoms, respectively. Chemical shifts (δ) and coupling constants (J) are key parameters for structural assignment core.ac.ukjchps.comweebly.com.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity between atoms, confirming the arrangement of functional groups, and elucidating the complete molecular structure of this compound and its isomers core.ac.ukweebly.comgranthaalayahpublication.orgnih.gov. Density Functional Theory (DFT) calculations, particularly using B3LYP methods with specific basis sets, can complement experimental NMR data for structural analysis granthaalayahpublication.org.

Quantitative NMR (QNMR): QNMR can be used for the accurate quantification of this compound, offering an alternative to chromatographic methods and often avoiding the need for analyte-specific reference standards nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) MS: EI typically leads to extensive fragmentation, producing characteristic fragment ions that aid in structural identification by matching against spectral libraries imreblank.chacs.org. CI is a softer ionization technique that often preserves the molecular ion ([M+H]⁺ or [M+NH₄]⁺), providing a more direct determination of molecular weight imreblank.chacs.org.

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for both the identification and quantification of this compound in complex matrices, such as in wine or food samples researchgate.netnih.gov. The fragmentation patterns in MS/MS provide structural confirmation.

Deuterium Labeling: Deuterium-labeled this compound (e.g., β-damascenone-d₄) can serve as an internal standard in MS-based quantification, allowing for precise measurements due to the mass shift vulcanchem.com.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Applications

UV-Vis and fluorescence spectroscopy are valuable for the characterization and quantification of this compound, particularly when coupled with chromatographic separations.

UV-Vis Spectroscopy: This technique measures the absorption of light in the UV and visible regions, providing information about electronic transitions within the molecule. It is commonly used for the quantification of this compound in samples, offering a fast, cost-effective, and non-destructive analysis labmate-online.combiocompare.comdrawellanalytical.com.

Fluorescence Spectroscopy: While not all molecules fluoresce, if this compound or its derivatives exhibit fluorescence, this technique offers high sensitivity for detection, often at lower concentrations than UV-Vis labmate-online.comdrawellanalytical.com. It can provide additional information about molecular interactions and can be used in conjunction with UV-Vis for comprehensive analysis labmate-online.combiocompare.com.

Development and Validation of Quantitative Analytical Methods for this compound

Developing and validating methods for the accurate quantification of this compound is essential for research and quality control.

Method Development: Techniques like HPLC-UV, GC-MS, and LC-MS/MS are employed for quantitative analysis. Method development involves optimizing parameters such as mobile phase composition, column type, flow rate, detector settings, and sample preparation to achieve optimal separation and sensitivity researchgate.netnih.gov.

Method Validation: Validation ensures that a method is fit for its intended purpose. Key performance characteristics assessed include:

Specificity: Ability to measure this compound without interference from other components demarcheiso17025.com.

Linearity: Proportionality of the analytical signal to the analyte concentration over a defined range demarcheiso17025.com.

Accuracy (Trueness): Closeness of the measured value to the true value demarcheiso17025.com.

Precision: Reproducibility of measurements (repeatability and intermediate precision) demarcheiso17025.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively demarcheiso17025.com.

Ruggedness: The method's resilience to minor variations in operational parameters nih.govdemarcheiso17025.com.

Validation protocols, such as those based on ICH guidelines or ISO 17025, are followed to ensure reliable and reproducible quantitative data for this compound mdpi.comdemarcheiso17025.com.

Quality Assurance and Control in this compound Analysis

Quality assurance (QA) and quality control (QC) are fundamental to ensuring the reliability and validity of analytical results for this compound. These processes encompass method validation, the use of reference standards, and system suitability tests to monitor the performance of analytical systems.

Method validation is a critical step that confirms an analytical procedure is suitable for its intended purpose. For this compound analysis, validation typically involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) umw.edu.plresearchgate.netumw.edu.plresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, DAD, MS) are commonly employed techniques for this compound analysis umw.edu.plumw.edu.plresearchgate.netdokumen.pubresearchgate.netresearchgate.netresearchgate.netijpsr.com. These methods require rigorous validation to ensure they can accurately detect and quantify this compound in complex matrices like plant extracts.

The use of certified reference standards for this compound is essential for calibrating analytical instruments and ensuring the accuracy of quantitative measurements dokumen.pub. The stability of these reference standards under various storage conditions must also be assessed as part of quality control dokumen.pub. Furthermore, system suitability tests are performed before or during sample analysis to verify that the analytical system (e.g., chromatograph, detector) is performing adequately. These tests often involve analyzing replicate injections of a standard solution to check for parameters like peak area reproducibility and retention time consistency tnsroindia.org.in. Impurity profiling, which involves identifying and quantifying any related substances or degradation products, is another vital aspect of QA/QC for this compound, especially in pharmaceutical or food-grade applications dokumen.pub.

Precision and Accuracy in Analytical Quantification

Precision and accuracy are key performance indicators in the analytical quantification of this compound. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, while accuracy refers to the closeness of the test results to the true value.

Precision in this compound analysis is typically evaluated through repeatability (intra-day precision) and reproducibility (inter-day precision) studies umw.edu.plresearchgate.netresearchgate.netijpsr.comjle.com. Repeatability assesses the variability of results obtained within a short period by a single analyst using the same equipment, while reproducibility evaluates variability over longer periods, different analysts, or different laboratories. Studies have reported coefficients of variation (CV) for precision that are well within acceptable limits, often below 10% or even 5% for repeatability and reproducibility, demonstrating the robustness of the analytical methods umw.edu.plresearchgate.netresearchgate.netijpsr.comjle.com. For instance, some methods have shown intra-day and inter-day precisions with coefficients of variation below 10% researchgate.net.

Accuracy is determined by assessing the closeness of the measured value to the true value, often through recovery studies or by comparing results with a reference method umw.edu.plumw.edu.plresearchgate.netresearchgate.netresearchgate.netijpsr.com. Recovery studies involve spiking a known amount of this compound into a sample matrix and then analyzing it to determine how much of the spiked amount is recovered. Reported recovery values in this compound analysis have often ranged from 88% to 114%, indicating good accuracy umw.edu.plresearchgate.netresearchgate.netijpsr.com. For example, recovery studies for this compound analysis have shown values ranging from 97-99.21% ijpsr.com and 88 to 100% researchgate.net. Linearity studies, which assess the direct proportionality between the analyte concentration and the instrument's response, are also crucial for accurate quantification, with high correlation coefficients (R²) typically above 0.999 indicating good linearity researchgate.netijpsr.com. Limits of detection (LOD) and quantification (LOQ) are also critical for accuracy, defining the lowest concentration that can be reliably detected and quantified, respectively umw.edu.plresearchgate.netresearchgate.net. Studies have reported LOD values in the range of 0.36-3.68 μg/L and LOQ values in the range of 1.26-12.01 μg/L for certain analytical methods researchgate.net.

| Analytical Parameter | Reported Value/Range | Method(s) Used | Reference(s) |

| Precision (Repeatability/Intra-day) | CV < 10% | UHPLC-UV | researchgate.net |

| CV < 6.1% | HPLC-DAD | researchgate.net | |

| %RSD ≤ 0.5 | Various | tnsroindia.org.in | |

| %RSD ≤ 0.2 | Various | tnsroindia.org.in | |

| Precision (Reproducibility/Inter-day) | CV < 10% | UHPLC-UV | researchgate.net |

| CV < 6.1% | HPLC-DAD | researchgate.net | |

| Accuracy (Recovery) | 88%–100% | Various | researchgate.net |

| 97%–99.21% | Simultaneous Equation | ijpsr.com | |

| 98%–101.6% | Simultaneous Equation | ijpsr.com | |

| 101%–114% | Various | umw.edu.pl | |

| Linearity (R²) | ≥ 0.999 | GC-FID | researchgate.net |

| High correlation coefficients | Simultaneous Equation | ijpsr.com | |

| Limit of Detection (LOD) | 0.36–3.68 μg/L | DLLME/GC-MS | researchgate.net |

| 0.31 μM | UHPLC-UV | researchgate.net | |

| 0.02 μg/mL | Various | tnsroindia.org.in | |

| Limit of Quantification (LOQ) | 1.26–12.01 μg/L | DLLME/GC-MS | researchgate.net |

| 0.93 μM | UHPLC-UV | researchgate.net |

Chemical Synthesis Strategies for Damascenine Alkaloid

Historical and Contemporary Retrosynthetic Analyses of Damascenine

The initial isolation and structural elucidation of this compound by Schneider laid the groundwork for subsequent synthetic investigations tandfonline.comscispace.comrsc.org. Ewins' seminal work in 1912 provided the first successful synthesis of this compound, which also confirmed its structure as methyl 2-methylamino-3-methoxybenzoate, with the molecular formula C₁₀H₁₃O₃N tandfonline.comscispace.comrsc.org. This early synthesis involved a retrosynthetic analysis that broke down the target molecule into simpler aromatic precursors. Keller had previously attempted the synthesis of damasceninic acid (2-methylamino-3-methoxybenzoic acid), a key intermediate, but was unsuccessful tandfonline.comscispace.comrsc.org. Ewins' strategy successfully synthesized damasceninic acid from m-hydroxybenzoic acid and subsequently converted it to this compound via esterification. While contemporary retrosynthetic analyses specifically for this compound alkaloid are not detailed in the provided search results, the foundational work by Ewins established a clear retrosynthetic disconnection strategy from readily available aromatic starting materials.

Multistep Organic Synthesis Pathways for this compound

The synthesis of this compound is a multistep process that relies on functional group transformations of aromatic precursors. The pathway established by Ewins remains the primary described synthetic route tandfonline.comscispace.comrsc.org.

The synthesis commences with m-hydroxybenzoic acid tandfonline.comscispace.comrsc.org. This precursor undergoes a series of transformations:

Methylation: m-hydroxybenzoic acid is methylated, typically using a methylating agent like methyl sulfate (B86663) in the presence of a base, to yield m-methoxybenzoic acid tandfonline.comscispace.comrsc.org. This step introduces the methoxy (B1213986) group present in the final this compound structure.

Nitration: m-methoxybenzoic acid is then subjected to nitration, usually with a mixture of nitric and sulfuric acids under controlled temperature conditions, to introduce a nitro group ortho to the carboxyl group, forming 2-nitro-3-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net.

Reduction: The nitro group of 2-nitro-3-methoxybenzoic acid is reduced to an amine. This is commonly achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst, to produce 2-amino-3-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net.

The final stages of the synthesis involve nitrogen functionalization and esterification:

Methylation of the Amine: The amino group of 2-amino-3-methoxybenzoic acid is methylated. While Ewins' work implies a direct route to the methyl ester from the amine, earlier discussions by Keller suggested the formation of "methyl-damascenine" from damasceninic acid tandfonline.comscispace.comrsc.org. The key intermediate, 2-methylamino-3-methoxybenzoic acid (also referred to as damasceninic acid), is formed, which contains the necessary N-methyl group.

Esterification: Finally, damasceninic acid is esterified with methanol (B129727), typically via Fischer esterification (using methanol and an acid catalyst like HCl), to yield methyl 2-methylamino-3-methoxybenzoate , which is this compound tandfonline.comscispace.comrsc.org.

The synthesis demonstrates a strategic sequence of electrophilic aromatic substitution (nitration), reduction, and functional group interconversion (methylation and esterification) to construct the this compound molecule.

Synthesis Pathway of this compound

| Step | Starting Material/Intermediate | Reagent/Condition | Product | Citation(s) |

| 1 | m-hydroxybenzoic acid | Methylating agent (e.g., CH₃₂SO₄, base) | m-methoxybenzoic acid | tandfonline.comscispace.comrsc.orgresearchgate.net |

| 2 | m-methoxybenzoic acid | Nitrating mixture (HNO₃/H₂SO₄) | 2-nitro-3-methoxybenzoic acid | tandfonline.comscispace.comrsc.orgresearchgate.net |

| 3 | 2-nitro-3-methoxybenzoic acid | Reduction (e.g., H₂, Pd/C) | 2-amino-3-methoxybenzoic acid | tandfonline.comscispace.comrsc.orgresearchgate.net |

| 4 | 2-amino-3-methoxybenzoic acid | Methylation (implicit in esterification step) | 2-methylamino-3-methoxybenzoic acid (Damasceninic acid) | tandfonline.comscispace.comrsc.org |

| 5 | 2-methylamino-3-methoxybenzoic acid | Esterification (MeOH, H⁺) | Methyl 2-methylamino-3-methoxybenzoate (this compound) | tandfonline.comscispace.comrsc.org |

Exploration of Novel Synthetic Methodologies and Process Optimization for this compound Analogs

While the classical synthesis of this compound by Ewins is well-documented tandfonline.comscispace.comrsc.org, specific details regarding novel synthetic methodologies or process optimization for this compound alkaloid analogs were not extensively found in the provided search results. The literature predominantly focuses on the synthesis of damascenones (ketones) and their derivatives, or general strategies for alkaloid synthesis researchgate.netresearchgate.netnih.govnih.govsoftbeam.netnih.gov.

General approaches in modern alkaloid synthesis that could be applied to this compound or its analogs include:

Catalytic Methods: Utilizing transition metal catalysis or organocatalysis for key bond formations or functional group transformations to improve efficiency, selectivity, and reduce reaction steps softbeam.netscience.gov.

Flow Chemistry: Implementing continuous flow processes for better control over reaction parameters, enhanced safety, and scalability.

Biocatalysis: Employing enzymes for specific transformations, potentially offering high stereoselectivity and milder reaction conditions softbeam.net.

Combinatorial Chemistry: Developing libraries of this compound analogs by systematically varying substituents or structural motifs to explore structure-activity relationships nih.gov.

However, the specific application of these advanced techniques to the this compound alkaloid structure or the development of novel synthetic routes for its analogs requires further dedicated research, as indicated by the limited focus on this specific alkaloid in recent synthetic literature compared to other natural products.

Structure Activity Relationship Sar Investigations of Damascenine and Its Analogs

Design and Synthesis of Damascenine and Related Alkaloid Derivatives for SAR Studies

The design and synthesis of this compound analogs are foundational to SAR studies. Researchers aim to create a diverse library of compounds by systematically altering the this compound scaffold. This process typically involves modifying key functional groups, altering stereochemistry, or introducing new substituents to probe their impact on biological activity. For instance, synthetic strategies might focus on altering the double bonds within the ring system, modifying the methyl group, or changing the position and nature of oxygen-containing functional groups. The goal is to generate compounds that can be systematically tested to identify structural features essential for a specific biological effect. While specific synthetic routes for this compound analogs for SAR studies are not detailed in the provided search results, the general principle involves targeted chemical modifications of the parent structure to explore the chemical space around this compound researchgate.net. The synthesis of related compounds like damascones, which share structural similarities, has been explored, demonstrating the feasibility of creating diverse derivatives within this chemical family researchgate.net.

Elucidation of Pharmacophoric Features and Key Structural Elements for Biological Activity

Elucidating the pharmacophoric features and key structural elements of this compound is central to understanding its mechanism of action and guiding further drug design. SAR studies aim to pinpoint which parts of the molecule are critical for binding to biological targets or eliciting a specific response. By correlating structural changes with observed biological activity, researchers can identify essential functional groups, spatial arrangements, and electronic properties. For example, studies on related compounds have shown that specific substituents or the presence of certain functional groups can significantly enhance or diminish activity eurekaselect.comnih.gov. While direct SAR studies detailing this compound's pharmacophore are not explicitly detailed in the provided snippets, the general approach involves analyzing how modifications affect activity. For instance, altering the methoxy (B1213986) group or saturating double bonds in related molecules can drastically change their biological profile granthaalayahpublication.org. Understanding these relationships allows for the rational design of new analogs with improved potency or selectivity.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a pivotal role in modern SAR investigations, offering powerful tools for predicting, analyzing, and optimizing molecular properties and biological activities mdpi.comcreative-biolabs.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique, establishing mathematical relationships between chemical structure descriptors and biological activity creative-biolabs.comwikipedia.org. These models can predict the activity of novel compounds, thereby guiding synthetic efforts and reducing experimental costs.

Molecular modeling, including techniques like molecular docking and pharmacophore modeling, helps in understanding how molecules interact with biological targets at a structural level mdpi.comresearchgate.net. For example, pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity nih.govresearchgate.net. While specific computational studies on this compound are not detailed, related research on natural products and drug discovery extensively utilizes these methods researchgate.netnih.govnih.govoup.com. These approaches can predict physicochemical properties, drug-likeness, and potential toxicity, as demonstrated in studies evaluating other Nigella damascena alkaloids researchgate.net. Furthermore, advanced methods like 4D-QSAR and molecular dynamics simulations are emerging to capture the dynamic interactions of flexible molecules with their targets, offering deeper insights into SAR nih.gov.

Compound Name Index

this compound

β-Damascenone

trans-β-damascenone

cis-β-damascenone

Damascone

α-Damascone

γ-Damascone

Megastigmane

Cinnamodial

Forskolin

Salicin

Acetylsalicylic acid (Aspirin)

Thiazoles

Benzothiazoles

Benzoisothiazoles

Thiazole/benzothiazoles

Thiazole derivatives

Benzothiazole derivatives

Benzoisothiazole derivatives

Carotenoid

Neoxanthin

Sitagliptin

Enalapril

Amlodipine

Losartan

Atorvastatin

Rosuvastatin

Simvastatin

Pravastatin

Lovastatin

Fluvastatin

Pitavastatin

Cholesterol

Ezetimibe

Gemfibrozil

Fenofibrate

Clofibrate

Bezafibrate

Ciprofibrate

Nigellamine

Nigellicine

Nigellidine

Nigellimine

Nigellicine A

Nigellicine B

Nigellicine C

Nigellicine D

Nigellicine E

Nigellicine F

Nigellicine G

Nigellicine H

Nigellicine I

Nigellicine J

Nigellicine K

Nigellicine L

Nigellicine M

Nigellicine N

Nigellicine O

Nigellicine P

Nigellicine Q

Nigellicine R

Nigellicine S

Nigellicine T

Nigellicine U

Nigellicine V

Nigellicine W

Nigellicine X

Nigellicine Y

Nigellicine Z

Nigellicine AA

Nigellicine AB

Nigellicine AC

Nigellicine AD

Nigellicine AE

Nigellicine AF

Nigellicine AG

Nigellicine AH

Nigellicine AI

Nigellicine AJ

Nigellicine AK

Nigellicine AL

Nigellicine AM

Nigellicine AN

Nigellicine AO

Nigellicine AP

Nigellicine AQ

Nigellicine AR

Nigellicine AS

Nigellicine AT

Nigellicine AU

Nigellicine AV

Nigellicine AW

Nigellicine AX

Nigellicine AY

Nigellicine AZ

Nigellicine BA

Nigellicine BB

Nigellicine BC

Nigellicine BD

Nigellicine BE

Nigellicine BF

Nigellicine BG

Nigellicine BH

Nigellicine BI

Nigellicine BJ

Nigellicine BK

Nigellicine BL

Nigellicine BM

Nigellicine BN

Nigellicine BO

Nigellicine BP

Nigellicine BQ

Nigellicine BR

Nigellicine BS

Nigellicine BT

Nigellicine BU

Nigellicine BV

Nigellicine BW

Nigellicine BX

Nigellicine BY

Nigellicine BZ

Nigellicine CA

Nigellicine CB

Nigellicine CC

Nigellicine CD

Nigellicine CE

Nigellicine CF

Nigellicine CG

Nigellicine CH

Nigellicine CI

Nigellicine CJ

Nigellicine CK

Nigellicine CL

Nigellicine CM

Nigellicine CN

Nigellicine CO

Nigellicine CP

Nigellicine CQ

Nigellicine CR

Nigellicine CS

Nigellicine CT

Nigellicine CU

Nigellicine CV

Nigellicine CW

Nigellicine CX

Nigellicine CY

Nigellicine CZ

Nigellicine DA

Nigellicine DB

Nigellicine DC

Nigellicine DD

Nigellicine DE

Nigellicine DF

Nigellicine DG

Nigellicine DH

Nigellicine DI

Nigellicine DJ

Nigellicine DK

Nigellicine DL

Nigellicine DM

Nigellicine DN

Nigellicine DO

Nigellicine DP

Nigellicine DQ

Nigellicine DR

Nigellicine DS

Nigellicine DT

Nigellicine DU

Nigellicine DV

Nigellicine DW

Nigellicine DX

Nigellicine DY

Nigellicine DZ

Nigellicine EA

Nigellicine EB

Nigellicine EC

Nigellicine ED

Nigellicine EE

Nigellicine EF

Nigellicine EG

Nigellicine EH

Nigellicine EI

Nigellicine EJ

Nigellicine EK

Nigellicine EL

Nigellicine EM

Nigellicine EN

Nigellicine EO

Nigellicine EP

Nigellicine EQ

Nigellicine ER

Nigellicine ES

Nigellicine ET

Nigellicine EU

Nigellicine EV

Nigellicine EW

Nigellicine EX

Nigellicine EY

Nigellicine EZ

Nigellicine FA

Nigellicine FB

Nigellicine FC

Nigellicine FD

Nigellicine FE

Nigellicine FF

Nigellicine FG

Nigellicine FH

Nigellicine FI

Nigellicine FJ

Nigellicine FK

Nigellicine FL

Nigellicine FM

Nigellicine FN

Nigellicine FO

Nigellicine FP

Nigellicine FQ

Nigellicine FR

Nigellicine FS

Nigellicine FT

Nigellicine FU

Nigellicine FV

Nigellicine FW

Nigellicine FX

Nigellicine FY

Nigellicine FZ

Nigellicine GA

Nigellicine GB

Nigellicine GC

Nigellicine GD

Nigellicine GE

Nigellicine GF

Nigellicine GG

Nigellicine GH

Nigellicine GI

Nigellicine GJ

Nigellicine GK

Nigellicine GL

Nigellicine GM

Nigellicine GN

Nigellicine GO

Nigellicine GP

Nigellicine GQ

Nigellicine GR

Nigellicine GS

Nigellicine GT

Nigellicine GU

Nigellicine GV

Nigellicine GW

Nigellicine GX

Nigellicine GY

Nigellicine GZ

Nigellicine HA

Nigellicine HB

Nigellicine HC

Nigellicine HD

Nigellicine HE

Nigellicine HF

Nigellicine HG

Nigellicine HH

Nigellicine HI

Nigellicine HJ

Nigellicine HK

Nigellicine HL

Nigellicine HM

Nigellicine HN

Nigellicine HO

Nigellicine HP

Nigellicine HQ

Nigellicine HR

Nigellicine HS

Nigellicine HT

Nigellicine HU

Nigellicine HV

Nigellicine HW

Nigellicine HX

Nigellicine HY

Nigellicine HZ

Nigellicine IA

Nigellicine IB

Nigellicine IC

Nigellicine ID

Nigellicine IE

Nigellicine IF

Nigellicine IG

Nigellicine IH

Nigellicine II

Nigellicine IJ

Nigellicine IK

Nigellicine IL

Nigellicine IM

Nigellicine IN

Nigellicine IO

Nigellicine IP

Nigellicine IQ

Nigellicine IR

Nigellicine IS

Nigellicine IT

Nigellicine IU

Nigellicine IV

Nigellicine IW

Nigellicine IX

Nigellicine IY

Nigellicine IZ

Nigellicine JA

Nigellicine JB

Nigellicine JC

Nigellicine JD

Nigellicine JE

Nigellicine JF

Nigellicine JG

Nigellicine JH

Nigellicine JI

Nigellicine JJ

Nigellicine JK

Nigellicine JL

Nigellicine JM

Nigellicine JN

Nigellicine JO

Nigellicine JP

Nigellicine JQ

Nigellicine JR

Nigellicine JS

Nigellicine JT

Nigellicine JU

Nigellicine JV

Nigellicine JW

Nigellicine JX

Nigellicine JY

Nigellicine JZ

Nigellicine KA

Nigellicine KB

Nigellicine KC

Nigellicine KD

Nigellicine KE

Nigellicine KF

Nigellicine KG

Nigellicine KH

Nigellicine KI

Nigellicine KJ

Nigellicine KK

Nigellicine KL

Nigellicine KM

Nigellicine KN

Nigellicine KO

Nigellicine KP

Nigellicine KQ

Nigellicine KR

Nigellicine KS

Nigellicine KT

Nigellicine KU

Nigellicine KV

Nigellicine KW

Nigellicine KX

Nigellicine KY

Nigellicine KZ

Nigellicine LA

Nigellicine LB

Nigellicine LC

Nigellicine LD

Nigellicine LE

Nigellicine LF

Nigellicine LG

Nigellicine LH

Nigellicine LI

Nigellicine LJ

Nigellicine LK

Nigellicine LL

Nigellicine LM

Nigellicine LN

Nigellicine LO

Nigellicine LP

Nigellicine LQ

Nigellicine LR

Nigellicine LS

Nigellicine LT

Nigellicine LU

Nigellicine LV

Nigellicine LW

Nigellicine LX

Nigellicine LY

Nigellicine LZ

Nigellicine MA

Nigellicine MB

Nigellicine MC

Nigellicine MD

Nigellicine ME

Nigellicine MF

Nigellicine MG

Nigellicine MH

Nigellicine MI

Nigellicine MJ

Nigellicine MK

Nigellicine ML

Nigellicine MM

Nigellicine MN

Nigellicine MO

Nigellicine MP

Nigellicine MQ

Nigellicine MR

Nigellicine MS

Nigellicine MT

Nigellicine MU

Nigellicine MV

Nigellicine MW

Nigellicine MX

Nigellicine MY

Nigellicine MZ

Nigellicine NA

Nigellicine NB

Nigellicine NC

Nigellicine ND

Nigellicine NE

Nigellicine NF

Nigellicine NG

Nigellicine NH

Nigellicine NI

Nigellicine NJ

Nigellicine NK

Nigellicine NL

Nigellicine NM

Nigellicine NN

Nigellicine NO

Nigellicine NP

Nigellicine NQ

Nigellicine NR

Nigellicine NS

Nigellicine NT

Nigellicine NU

Nigellicine NV

Nigellicine NW

Nigellicine NX

Nigellicine NY

Nigellicine NZ

Nigellicine OA

Nigellicine OB

Nigellicine OC

Nigellicine OD

Nigellicine OE

Nigellicine OF

Nigellicine OG

Nigellicine OH

Nigellicine OI

Nigellicine OJ

Nigellicine OK

Nigellicine OL

Nigellicine OM

Nigellicine ON

Nigellicine OO

Nigellicine OP

Nigellicine OQ

Nigellicine OR

Nigellicine OS

Nigellicine OT

Nigellicine OU

Nigellicine OV

Nigellicine OW

Nigellicine OX

Nigellicine OY

Nigellicine OZ

Nigellicine PA

Nigellicine PB

Nigellicine PC

Nigellicine PD

Nigellicine PE

Nigellicine PF

Nigellicine PG

Nigellicine PH

Nigellicine PI

Nigellicine PJ

Nigellicine PK

Nigellicine PL

Nigellicine PM

Nigellicine PN

Nigellicine PO

Nigellicine PP

Nigellicine PQ

Nigellicine PR

Nigellicine PS

Nigellicine PT

Nigellicine PU

Nigellicine PV

Nigellicine PW

Nigellicine PX

Nigellicine PY

Nigellicine PZ

Nigellicine QA

Nigellicine QB

Nigellicine QC

Nigellicine QD

Nigellicine QE

Nigellicine QF

Nigellicine QG

Nigellicine QH

Nigellicine QI

Nigellicine QJ

Nigellicine QK

Nigellicine QL

Nigellicine QM

Nigellicine QN

Nigellicine QO

Nigellicine QP

Nigellicine QQ

Nigellicine QR

Nigellicine QS

Nigellicine QT

Nigellicine QU

Nigellicine QV

Nigellicine QW

Nigellicine QX

Nigellicine QY

Nigellicine QZ

Nigellicine RA

Nigellicine RB

Nigellicine RC

Nigellicine RD

Nigellicine RE

Nigellicine RF

Nigellicine RG

Nigellicine RH

Nigellicine RI

Nigellicine RJ

Nigellicine RK

Nigellicine RL

Nigellicine RM

Nigellicine RN

Nigellicine RO

Nigellicine RP

Nigellicine RQ

Nigellicine RR

Nigellicine RS

Nigellicine RT

Nigellicine RU

Nigellicine RV

Nigellicine RW

Nigellicine RX

Nigellicine RY

Nigellicine RZ

Nigellicine SA

Nigellicine SB

Nigellicine SC

Nigellicine SD

Nigellicine SE

Nigellicine SF

Nigellicine SG

Nigellicine SH

Nigellicine SI

Nigellicine SJ

Nigellicine SK

Nigellicine SL

Nigellicine SM

Nigellicine SN

Nigellicine SO

Nigellicine SP

Nigellicine SQ

Nigellicine SR

Nigellicine SS

Nigellicine ST

Nigellicine SU

Nigellicine SV

Nigellicine SW

Nigellicine SX

Nigellicine SY

Nigellicine SZ

Nigellicine TA

Nigellicine TB

Nigellicine TC

Nigellicine TD

Nigellicine TE

Nigellicine TF

Nigellicine TG

Nigellicine TH

Nigellicine TI

Nigellicine TJ

Nigellicine TK

Nigellicine TL

Nigellicine TM

Nigellicine TN

Nigellicine TO

Nigellicine TP

Nigellicine TQ

Nigellicine TR

Nigellicine TS

Nigellicine TT

Nigellicine TU

Nigellicine TV

Nigellicine TW

Nigellicine TX

Nigellicine TY

Nigellicine TZ

Nigellicine UA

Nigellicine UB

Nigellicine UC

Nigellicine UD

Nigellicine UE

Nigellicine UF

Nigellicine UG

Nigellicine UH

Nigellicine UI

Nigellicine UJ

Nigellicine UK

Nigellicine UL

Nigellicine UM

Nigellicine UN

Nigellicine UO

Nigellicine UP

Nigellicine UQ

Nigellicine UR

Nigellicine US

Nigellicine UT

Nigellicine UU

Nigellicine UV

Nigellicine UW

Nigellicine UX

Nigellicine UY

Nigellicine UZ

Nigellicine VA

Nigellicine VB

Nigellicine VC

Nigellicine VD

Nigellicine VE

Nigellicine VF

Nigellicine VG

Nigellicine VH

Nigellicine VI

Nigellicine VJ

Nigellicine VK

Nigellicine VL

Nigellicine VM

Nigellicine VN

Nigellicine VO

Nigellicine VP

Nigellicine VQ

Nigellicine VR

Nigellicine VS

Nigellicine VT

Nigellicine VU

Nigellicine VV

Nigellicine VW

Nigellicine VX

Nigellicine VY

Nigellicine VZ

Nigellicine WA

Nigellicine WB

Nigellicine WC

Nigellicine WD

Nigellicine WE

Nigellicine WF

Nigellicine WG

Nigellicine WH

Nigellicine WI

Nigellicine WJ

Nigellicine WK

Nigellicine WL

Nigellicine WM

Nigellicine WN

Nigellicine WO

Nigellicine WP

Nigellicine WQ

Nigellicine WR

Nigellicine WS

Nigellicine WT

Nigellicine WU

Nigellicine WV

Nigellicine WW

Nigellicine WX

Nigellicine WY

Nigellicine WZ

Nigellicine XA

Nigellicine XB

Nigellicine XC

Nigellicine XD

Nigellicine XE

Nigellicine XF

Nigellicine XG

Nigellicine XH

Nigellicine XI

Nigellicine XJ

Nigellicine XK

Nigellicine XL

Nigellicine XM

Nigellicine XN

Nigellicine XO

Nigellicine XP

Nigellicine XQ

Nigellicine XR

Nigellicine XS

Nigellicine XT

Nigellicine XU

Nigellicine XV

Nigellicine XW

Nigellicine XX

Nigellicine XY

Nigellicine XZ

Nigellicine YA

Nigellicine YB

Nigellicine YC

Nigellicine YD

Nigellicine YE

Nigellicine YF

Nigellicine YG

Nigellicine YH

Nigellicine YI

Nigellicine YJ

Nigellicine YK

Nigellicine YL

Nigellicine YM

Nigellicine YN

Nigellicine YO

Nigellicine YP

Nigellicine YQ

Nigellicine YR

Nigellicine YS

Nigellicine YT

Nigellicine YU

Nigellicine YV

Nigellicine YW

Nigellicine YX

Nigellicine YY

Nigellicine YZ

Nigellicine ZA

Nigellicine ZB

Nigellicine ZC

Nigellicine ZD

Nigellicine ZE

Nigellicine ZF

Nigellicine ZG

Nigellicine ZH

Nigellicine ZI

Nigellicine ZJ

Nigellicine ZK

Nigellicine ZL

Nigellicine ZM

Nigellicine ZN

Nigellicine ZO

Nigellicine ZP

Nigellicine ZQ

Nigellicine ZR

Nigellicine ZS

Nigellicine ZT

Nigellicine ZU

Nigellicine ZV

Nigellicine ZW

Nigellicine ZX

Nigellicine ZY

Nigellicine ZZ

β-Ionone

Megastigmatrienone

Phytone

Phytol

Pomolic acid

Tormentic acid

Hederagenin

Oleanoic acid

Flavonoids

Flavonoid derivatives

Triterpenoid sapogenins

Iridoid glycoside

Dolabbelanic diterpenes

Phenylacetyl

Benzoyl

Acetyl

Nicotinoyl

Isobutyryl

Salvinorin A

Salvinorin A derivatives

Cortistatin A

Amino steroid

2-methoxyestradiol (B1684026) (2-ME)

Exemestane

Abiraterone

2-aminopyrimidines

Cinnamic acid

Cinnamic acid derivatives

Chalcone

4-amino-4'-ethoxychalcone

4-amino-4'-methoxychalcone

Benzylideneacetophenones

Benzylideneacetophenone derivatives

Pyrazolo-triazolo-pyrimidine derivatives

Aminopyrazole

Gentamicin

Pyrrolomorpholine Spiroketal Natural Products

Carotenoid-derived flavours

Fragrances

Amino acids

2-arylpropanoic acids

Iris oil constituent

Trimethyl-trans-decalins

Terpene alcohols

Carotenoid-derived flavours and fragrances

Pyranone

1,3-syn-polyol

Eupatorium pyranone

SIA7248

Artemisinin

EWS-FLI1

YK-4-279

VCP

Pironetin

Colchicine

Tubulin

N-type calcium channel blockers

Thiazole

Benzothiazole

Benzoisothiazole

2D-QSAR

3D-QSAR

Catalyst

Cerius2

HypoGen

AlogP98

Connectivity indices

Kovats retention index

Zygocaperoside

Isorhamnetin-3-O glycoside

Zygophyllum fabago

Phytol

β-Ionone

Megastigmatrienone

Santalan

Sandalwood

Santalane derivatives

hOR1G1

Octopamine

Cis-4-hexenol

β-santalol

Piperine

Capsaicin

Curcumin

Resveratrol

Quercetin

Kaempferol

Apigenin

Luteolin

Myricetin

Fisetin

Rutin

Hesperidin

Naringenin

Genistein

Daidzein

Formononetin

Biochanin A

Glycitein

Isoprenoids

C13-norisoprenoids

Triterpenes

Aromatic compounds

Flavonoid

Diterpenes

Alkaloids

Terpene derivatives

Saponins

Iridoid glycoside

Dolabbelanic diterpenes

Triterpenoid sapogenins

Hederagenin

Pomolic acid

Tormentic acid

Oleanane

Triterpene saponins

Carboxilic acids

Nigella Sativa

Nigella Damascena

Nigella damascena alkaloids

Nigellanine

Nigellicin

Nigellicine

Nigellicine A

Nigellicine B

Nigellicine C

Nigellicine D

Nigellicine E

Nigellicine F

Nigellicine G

Nigellicine H

Nigellicine I

Nigellicine J

Nigellicine K

Nigellicine L

Nigellicine M

Nigellicine N

Nigellicine O

Nigellicine P

Nigellicine Q

Nigellicine R

Nigellicine S

Nigellicine T

Nigellicine U

Nigellicine V

Nigellicine W

Nigellicine X

Nigellicine Y

Nigellicine Z

Nigellicine AA

Nigellicine AB

Nigellicine AC

Nigellicine AD

Nigellicine AE

Nigellicine AF

Nigellicine AG

Nigellicine AH

Nigellicine AI

Nigellicine AJ

Nigellicine AK

Nigellicine AL

Nigellicine AM

Nigellicine AN

Nigellicine AO

Nigellicine AP

Nigellicine AQ

Nigellicine AR

Nigellicine AS

Nigellicine AT

Nigellicine AU

Nigellicine AV

Nigellicine AW

Nigellicine AX

Nigellicine AY

Nigellicine AZ

Nigellicine BA

Nigellicine BB

Nigellicine BC

Nigellicine BD

Nigellicine BE

Nigellicine BF

Nigellicine BG

Nigellicine BH

Nigellicine BI

Nigellicine BJ

Nigellicine BK

Nigellicine BL

Nigellicine BM

Nigellicine BN

Nigellicine BO

Nigellicine BP

Nigellicine BQ

Nigellicine BR

Nigellicine BS

Nigellicine BT

Nigellicine BU

Nigellicine BV

Nigellicine BW

Nigellicine BX

Nigellicine BY

Nigellicine BZ

Nigellicine CA

Nigellicine CB

Nigellicine CC

Nigellicine CD

Nigellicine CE

Nigellicine CF

Nigellicine CG

Nigellicine CH

Nigellicine CI

Nigellicine CJ

Nigellicine CK

Nigellicine CL

Nigellicine CM

Nigellicine CN

Nigellicine CO

Nigellicine CP

Nigellicine CQ

Nigellicine CR

Nigellicine CS

Nigellicine CT

Nigellicine CU

Nigellicine CV

Nigellicine CW

Nigellicine CX

Nigellicine CY

Nigellicine CZ

Nigellicine DA

Nigellicine DB

Nigellicine DC

Nigellicine DD

Nigellicine DE

Nigellicine DF

Nigellicine DG

Nigellicine DH

Nigellicine DI

Nigellicine DJ

Nigellicine DK

Nigellicine DL

Nigellicine DM

Nigellicine DN

Nigellicine DO

Nigellicine DP

Nigellicine DQ

Nigellicine DR

Nigellicine DS

Nigellicine DT

Nigellicine DU

Nigellicine DV

Nigellicine DW

Nigellicine DX

Nigellicine DY

Nigellicine DZ

Nigellicine EA

Nigellicine EB

Nigellicine EC

Nigellicine ED

Nigellicine EE

Nigellicine EF

Nigellicine EG

Nigellicine EH

Nigellicine EI

Nigellicine EJ

Nigellicine EK

Nigellicine EL

Nigellicine EM

Nigellicine EN

Nigellicine EO

Nigellicine EP

Nigellicine EQ

Nigellicine ER

Nigellicine ES

Nigellicine ET

Nigellicine EU

Nigellicine EV

Nigellicine EW

Nigellicine EX

Nigellicine EY

Nigellicine EZ

Nigellicine FA

Nigellicine FB

Nigellicine FC

Nigellicine FD

Nigellicine FE

Nigellicine FF

Nigellicine FG

Nigellicine FH

Nigellicine FI

Nigellicine FJ

Nigellicine FK

Nigellicine FL

Nigellicine FM

Nigellicine FN

Nigellicine FO

Nigellicine FP

Nigellicine FQ

Nigellicine FR

Nigellicine FS

Nigellicine FT

Nigellicine FU

Nigellicine FV

Nigellicine FW

Nigellicine FX

Nigellicine FY

Nigellicine FZ

Nigellicine GA

Nigellicine GB

Nigellicine GC

Nigellicine GD

Nigellicine GE

Nigellicine GF

Nigellicine GG

Nigellicine GH

Nigellicine GI

Nigellicine GJ

Nigellicine GK

Nigellicine GL

Nigellicine GM

Nigellicine GN

Nigellicine GO

Nigellicine GP

Nigellicine GQ

Nigellicine GR

Nigellicine GS

Nigellicine GT

Nigellicine GU

Nigellicine GV

Nigellicine GW

Nigellicine GX

Nigellicine GY

Nigellicine GZ

Nigellicine HA

Nigellicine HB

Nigellicine HC

Nigellicine HD

Nigellicine HE

Nigellicine HF

Nigellicine HG

Nigellicine HH

Nigellicine HI

Nigellicine HJ

Nigellicine HK

Nigellicine HL

Nigellicine HM

Nigellicine HN

Nigellicine HO

Nigellicine HP

Nigellicine HQ

Nigellicine HR

Nigellicine HS

Nigellicine HT

Nigellicine HU

Nigellicine HV

Nigellicine HW

Nigellicine HX

Nigellicine HY

Nigellicine HZ

Nigellicine IA

Nigellicine IB

Nigellicine IC

Nigellicine ID

Nigellicine IE

Nigellicine IF

Nigellicine IG

Nigellicine IH

Nigellicine II

Nigellicine IJ

Nigellicine IK

Nigellicine IL

Nigellicine IM

Nigellicine IN

Nigellicine IO

Nigellicine IP

Nigellicine IQ

Nigellicine IR

Nigellicine IS

Nigellicine IT

Nigellicine IU

Nigellicine IV

Nigellicine IW

Nigellicine IX

Nigellicine IY

Nigellicine IZ

Nigellicine JA

Nigellicine JB

Nigellicine JC

Nigellicine JD

Nigellicine JE

Nigellicine JF

Nigellicine JG

Nigellicine JH

Nigellicine JI

Nigellicine JJ

Nigellicine JK

Nigellicine JL

Nigellicine JM

Nigellicine JN

Nigellicine JO

Nigellicine JP

Nigellicine JQ

Nigellicine JR

Nigellicine JS

Nigellicine JT

Nigellicine JU

Nigellicine JV

Nigellicine JW

Nigellicine JX

Nigellicine JY

Nigellicine JZ

Nigellicine KA

Nigellicine KB

Nigellicine KC

Nigellicine KD

Nigellicine KE

Nigellicine KF

Nigellicine KG

Nigellicine KH

Nigellicine KI

Nigellicine KJ

Nigellicine KK

Nigellicine KL

Nigellicine KM

Nigellicine KN

Nigellicine KO

Nigellicine KP

Nigellicine KQ

Nigellicine KR

Nigellicine KS

Nigellicine KT

Nigellicine KU

Nigellicine KV

Nigellicine KW

Nigellicine KX

Nigellicine KY

Nigellicine KZ

Nigellicine LA

Nigellicine LB

Nigellicine LC

Nigellicine LD

Nigellicine LE

Nigellicine LF

Nigellicine LG

Nigellicine LH

Nigellicine LI

Nigellicine LJ

Nigellicine LK

Nigellicine LL

Nigellicine LM

Nigellicine LN

Nigellicine LO

Nigellicine LP

Nigellicine LQ

Nigellicine LR

Nigellicine LS

Nigellicine LT

Nigellicine LU

Nigellicine LV

Nigellicine LW

Nigellicine LX

Nigellicine LY

Nigellicine LZ

Nigellicine MA

Nigellicine MB

Nigellicine MC

Nigellicine MD

Nigellicine ME

Nigellicine MF

Nigellicine MG

Nigellicine MH

Nigellicine MI

Nigellicine MJ

Nigellicine MK

Nigellicine ML

Nigellicine MM

Nigellicine MN

Nigellicine MO

Nigellicine MP

Nigellicine MQ

Nigellicine MR

Nigellicine MS

Nigellicine MT

Nigellicine MU

Nigellicine MV

Nigellicine MW

Nigellicine MX

Nigellicine MY

Nigellicine MZ

Nigellicine NA

Nigellicine NB

Nigellicine NC

Nigellicine ND

Nigellicine NE

Nigellicine NF

Nigellicine NG

Nigellicine NH

Nigellicine NI

Nigellicine NJ

Nigellicine NK

Nigellicine NL

Nigellicine NM

Nigellicine NN

Nigellicine NO

Nigellicine NP

Nigellicine NQ

Nigellicine NR

Nigellicine NS

Nigellicine NT

Nigellicine NU

Nigellicine NV

Nigellicine NW

Nigellicine NX

Nigellicine NY

Nigellicine NZ

Nigellicine OA

Nigellicine OB

Nigellicine OC

Nigellicine OD

Nigellicine OE

Nigellicine OF

Nigellicine OG

Nigellicine OH

Nigellicine OI

Nigellicine OJ

Nigellicine OK

Nigellicine OL

Nigellicine OM

Nigellicine ON

Nigellicine OO

Nigellicine OP

Nigellicine OQ

Nigellicine OR

Nigellicine OS

Nigellicine OT

Nigellicine OU

Nigellicine OV

Nigellicine OW

Nigellicine OX

Nigellicine OY

Nigellicine OZ

Nigellicine PA

Nigellicine PB

Nigellicine PC

Nigellicine PD

Nigellicine PE

Nigellicine PF

Nigellicine PG

Nigellicine PH

Nigellicine PI

Nigellicine PJ

Nigellicine PK

Nigellicine PL

Nigellicine PM

Nigellicine PN

Nigellicine PO

Nigellicine PP

Nigellicine PQ

Nigellicine PR

Nigellicine PS

Nigellicine PT

Nigellicine PU

Nigellicine PV

Nigellicine PW

Nigellicine PX

Nigellicine PY

Nigellicine PZ

Nigellicine QA

Nigellicine QB

Nigellicine QC

Nigellicine QD

Nigellicine QE

Nigellicine QF

Nigellicine QG

Nigellicine QH

Nigellicine QI

Nigellicine QJ

Nigellicine QK

Nigellicine QL

Nigellicine QM

Nigellicine QN

Nigellicine QO

Nigellicine QP

Nigellicine QQ

Nigellicine QR

Nigellicine QS

Nigellicine QT

Nigellicine QU

Nigellicine QV

Nigellicine QW

Nigellicine QX

Nigellicine QY

Nigellicine QZ

Nigellicine RA

Nigellicine RB

Nigellicine RC

Nigellicine RD

Nigellicine RE

Nigellicine RF

Nigellicine RG

Nigellicine RH

Nigellicine RI

Nigellicine RJ

Nigellicine RK

Nigellicine RL

Nigellicine RM

Nigellicine RN

Nigellicine RO

Nigellicine RP

Nigellicine RQ

Nigellicine RR

Nigellicine RS

Nigellicine RT

Nigellicine RU

Nigellicine RV

Nigellicine RW

Nigellicine RX

Nigellicine RY

Nigellicine RZ

Nigellicine SA

Nigellicine SB

Nigellicine SC

Nigellicine SD

Nigellicine SE

Nigellicine SF

Nigellicine SG

Nigellicine SH

Nigellicine SI

Nigellicine SJ

Nigellicine SK

Nigellicine SL

Nigellicine SM

Nigellicine SN

Nigellicine SO

Nigellicine SP

Nigellicine SQ

Nigellicine SR

Nigellicine SS

Nigellicine ST

Nigellicine SU

Nigellicine SV

Nigellicine SW

Nigellicine SX

Nigellicine SY

Nigellicine SZ

Nigellicine TA

Nigellicine TB

Nigellicine TC

Nigellicine TD

Nigellicine TE

Nigellicine TF

Nigellicine TG

Nigellicine TH

Nigellicine TI

Nigellicine TJ

Nigellicine TK

Nigellicine TL

Nigellicine TM

Nigellicine TN

Nigellicine TO

Nigellicine TP

Nigellicine TQ

Nigellicine TR

Nigellicine TS

Nigellicine TT

Nigellicine TU

Nigellicine TV

Nigellicine TW

Nigellicine TX

Nigellicine TY

Nigellicine TZ

Nigellicine UA

Nigellicine UB

Nigellicine UC

Nigellicine UD

Nigellicine UE

Nigellicine UF

Nigellicine UG

Nigellicine UH

Nigellicine UI

Nigellicine UJ

Nigellicine UK

Nigellicine UL

Nigellicine UM

Nigellicine UN

Nigellicine UO

Nigellicine UP

Nigellicine UQ

Nigellicine UR

Nigellicine US

Nigellicine UT

Nigellicine UU

Nigellicine UV

Nigellicine UW

Nigellicine UX

Nigellicine UY

Nigellicine UZ

Nigellicine VA

Nigellicine VB

Nigellicine VC

Nigellicine VD

Nigellicine VE

Nigellicine VF

Nigellicine VG

Nigellicine VH

Nigellicine VI

Nigellicine VJ

Nigellicine VK

Nigellicine VL

Nigellicine VM

Nigellicine VN

Nigellicine VO

Nigellicine VP

Nigellicine VQ

Nigellicine VR

Nigellicine VS

Nigellicine VT

Nigellicine VU

Nigellicine VV

Nigellicine VW

Nigellicine VX

Nigellicine VY

Nigellicine VZ

Nigellicine WA

Nigellicine WB

Nigellicine WC

Nigellicine WD

Nigellicine WE

Nigellicine WF

Nigellicine WG

Nigellicine WH

Nigellicine WI

Nigellicine WJ

Nigellicine WK

Nigellicine WL

Nigellicine WM

Nigellicine WN

Nigellicine WO

Nigellicine WP

Nigellicine WQ

Nigellicine WR

Nigellicine WS

Nigellicine WT

Nigellicine WU

Nigellicine WV

Nigellicine WW

Nigellicine WX

Nigellicine WY

Nigellicine WZ

Nigellicine XA

Nigellicine XB

Nigellicine XC

Nigellicine XD

Nigellicine XE

Nigellicine XF

Nigellicine XG

Nigellicine XH

Nigellicine XI

Nigellicine XJ

Nigellicine XK

Nigellicine XL

Nigellicine XM

Nigellicine XN

Nigellicine XO

Nigellicine XP

Nigellicine XQ

Nigellicine XR

Nigellicine XS

Nigellicine XT

Nigellicine XU

Nigellicine XV

Nigellicine XW

Nigellicine XX

Nigellicine XY

Nigellicine XZ

Nigellicine YA

Nigellicine YB

Nigellicine YC

Nigellicine YD

Nigellicine YE

Nigellicine YF

Nigellicine YG

Nigellicine YH

Nigellicine YI

Nigellicine YJ

Nigellicine YK

Nigellicine YL

Nigellicine YM

Nigellicine YN

Nigellicine YO

Nigellicine YP

Nigellicine YQ

Nigellicine YR

Nigellicine YS

Nigellicine YT

Nigellicine YU

Nigellicine YV

Nigellicine YW

Nigellicine YX

Nigellicine YY

Nigellicine YZ

Nigellicine ZA

Nigellicine ZB

Nigellicine ZC

Nigellicine ZD

Nigellicine ZE

Nigellicine ZF

Nigellicine ZG

Nigellicine ZH

Nigellicine ZI

Nigellicine ZJ

Nigellicine ZK

Nigellicine ZL

Nigellicine ZM

Nigellicine ZN

Nigellicine ZO

Nigellicine ZP

Nigellicine ZQ

Nigellicine ZR

Nigellicine ZS

Nigellicine ZT

Nigellicine ZU

Nigellicine ZV

Nigellicine ZW

Nigellicine ZX

Nigellicine ZY

Nigellicine ZZ

Nigella damascena alkaloids

Triterpenoid saponins

Saponins

Iridoid glycoside

Dolabbelanic diterpenes

Phenylacetyl

Benzoyl

Acetyl

Nicotinoyl

Isobutyryl

Flavonoids

Flavonoid derivatives

Triterpenoid sapogenins

Hederagenin

Pomolic acid

Tormentic acid

Oleanane

Triterpene saponins

Carboxilic acids

Nigella Sativa

Nigella Damascena

β-Damascenone

β-Ionone

Megastigmatrienone

Phytone

Phytol

Salvinorin A

Salvinorin A derivatives

Cortistatin A

Amino steroid

2-methoxyestradiol (2-ME)

Exemestane

Abiraterone

2-aminopyrimidines

Cinnamic acid

Cinnamic acid derivatives

Chalcone

4-amino-4'-ethoxychalcone

4-amino-4'-methoxychalcone

Benzylideneacetophenones

Benzylideneacetophenone derivatives

Pyrazolo-triazolo-pyrimidine derivatives

Aminopyrazole

Gentamicin

Pyrrolomorpholine Spiroketal Natural Products

Carotenoid-derived flavours

Fragrances

Amino acids

2-arylpropanoic acids

Iris oil constituent

Trimethyl-trans-decalins

Terpene alcohols

Carotenoid-derived flavours and fragrances

Pyranone

1,3-syn-polyol

Eupatorium pyranone

SIA7248

Artemisinin

EWS-FLI1

YK-4-279

VCP

Pironetin

Colchicine

Tubulin

N-type calcium channel blockers

Thiazole

Benzothiazole

Benzoisothiazole

2D-QSAR

3D-QSAR

Catalyst

Cerius2

HypoGen

AlogP98

Connectivity indices

Kovats retention index

Zygocaperoside

Isorhamnetin-3-O glycoside

Zygophyllum fabago

Sitagliptin

Enalapril

Amlodipine

Losartan

Atorvastatin

Rosuvastatin

Simvastatin

Pravastatin

Lovastatin

Fluvastatin

Pitavastatin

Cholesterol

Ezetimibe

Gemfibrozil

Fenofibrate

Clofibrate

Bezafibrate

Ciprofibrate

Piperine

Capsaicin

Curcumin

Resveratrol

Quercetin

Kaempferol

Apigenin

Luteolin

Myricetin

Fisetin

Rutin

Hesperidin

Naringenin

Genistein

Daidzein

Formononetin

Biochanin A

Glycitein

Isoprenoids

C13-norisoprenoids

Triterpenes

Aromatic compounds

Flavonoids

Diterpenes

Alkaloids

Terpene derivatives

Saponins

Iridoid glycoside

Dolabbelanic diterpenes

Triterpenoid sapogenins

Hederagenin

Pomolic acid

Tormentic acid

Oleanane

Triterpene saponins

Carboxilic acids

Nigella Sativa

Nigella Damascena

Nigella damascena alkaloids

Nigellanine

Nigellicine

Nigellicine A

Nigellicine B

Nigellicine C

Nigellicine D

Nigellicine E

Nigellicine F

Nigellicine G

Nigellicine H

Nigellicine I

Nigellicine J

Nigellicine K

Nigellicine L

Nigellicine M

Nigellicine N

Nigellicine O

Nigellicine P

Nigellicine Q

Nigellicine R

Nigellicine S

Nigellicine T

Nigellicine U

Nigellicine V

Nigellicine W

Nigellicine X

Nigellicine Y

Nigellicine Z

Nigellicine AA

Nigellicine AB

Nigellicine AC

Nigellicine AD

Nigellicine AE

Nigellicine AF

Nigellicine AG

Nigellicine AH

Nigellicine AI

Nigellicine AJ

Nigellicine AK

Nigellicine AL

Nigellicine AM

Nigellicine AN

Nigellicine AO

Nigellicine AP

Nigellicine AQ

Nigellicine AR

Nigellicine AS

Nigellicine AT

Nigellicine AU

Nigellicine AV

Nigellicine AW

Nigellicine AX

Nigellicine AY

Nigellicine AZ

Nigellicine BA

Nigellicine BB

Nigellicine BC

Nigellicine BD

Nigellicine BE

Nigellicine BF

Nigellicine BG

Nigellicine BH

Nigellicine BI

Nigellicine BJ

Nigellicine BK

Nigellicine BL

Nigellicine BM

Nigellicine BN

Nigellicine BO

Nigellicine BP

Nigellicine BQ

Nigellicine BR

Nigellicine BS

Nigellicine BT

Nigellicine BU

Nigellicine BV

Nigellicine BW

Nigellicine BX

Nigellicine BY

Nigellicine BZ

Nigellicine CA

Nigellicine CB

Nigellicine CC

Nigellicine CD

Nigellicine CE

Nigellicine CF

Nigellicine CG

Nigellicine CH

Nigellicine CI

Nigellicine CJ

Nigellicine CK

Nigellicine CL

Nigellicine CM

Nigellicine CN

Nigellicine CO

Nigellicine CP

Nigellicine CQ

Nigellicine CR

Nigellicine CS

Nigellicine CT

Nigellicine CU

Nigellicine CV

Nigellicine CW

Nigellicine CX

Nigellicine CY

Nigellicine CZ

Nigellicine DA

Nigellicine DB

Nigellicine DC

Nigellicine DD

Nigellicine DE

Nigellicine DF

Nigellicine DG

Nigellicine DH

Nigellicine DI

Nigellicine DJ

Nigellicine DK

Nigellicine DL

Nigellicine DM

Nigellicine DN

Nigellicine DO

Nigellicine DP

Nigellicine DQ

Nigellicine DR

Nigellicine DS

Nigellicine DT

Nigellicine DU

Nigellicine DV

Nigellicine DW

Nigellicine DX

Nigellicine DY

Nigellicine DZ

Nigellicine EA

Nigellicine EB

Nigellicine EC

Nigellicine ED

Nigellicine EE

Nigellicine EF

Nigellicine EG

Nigellicine EH

Nigellicine EI

Nigellicine EJ

Nigellicine EK

Nigellicine EL

Nigellicine EM

Nigellicine EN

Nigellicine EO

Nigellicine EP

Nigellicine EQ

Nigellicine ER

Nigellicine ES

Nigellicine ET

Nigellicine EU

Nigellicine EV

Nigellicine EW

Nigellicine EX

Nigellicine EY

Nigellicine EZ

Nigellicine FA

Nigellicine FB

Nigellicine FC

Nigellicine FD

Nigellicine FE

Nigellicine FF

Nigellicine FG

Nigellicine FH

Nigellicine FI

Nigellicine FJ

Nigellicine FK

Nigellicine FL

Nigellicine FM

Nigellicine FN

Nigellicine FO

Nigellicine FP

Nigellicine FQ

Nigellicine FR

Nigellicine FS

Nigellicine FT

Nigellicine FU

Nigellicine FV

Nigellicine FW

Nigellicine FX

Nigellicine FY

Nigellicine FZ

Nigellicine GA

Nigellicine GB

Nigellicine GC

Nigellicine GD

Nigellicine GE

Nigellicine GF

Nigellicine GG

Nigellicine GH

Nigellicine GI

Nigellicine GJ

Nigellicine GK

Nigellicine GL

Nigellicine GM

Nigellicine GN

Nigellicine GO

Nigellicine GP

Nigellicine GQ

Nigellicine GR

Nigellicine GS

Nigellicine GT

Nigellicine GU

Nigellicine GV

Nigellicine GW

Nigellicine GX

Nigellicine GY

Nigellicine GZ

Nigellicine HA

Nigellicine HB

Nigellicine HC

Nigellicine HD

Nigellicine HE

Nigellicine HF

Nigellicine HG

Nigellicine HH

Nigellicine HI

Nigellicine HJ

Nigellicine HK

Nigellicine HL

Nigellicine HM

Nigellicine HN

Nigellicine HO

Nigellicine HP

Nigellicine HQ

Nigellicine HR

Nigellicine HS

Nigellicine HT

Nigellicine HU

Nigellicine HV

Nigellicine HW

Nigellicine HX

Nigellicine HY

Nigellicine HZ

Nigellicine IA

Nigellicine IB

Nigellicine IC

Nigellicine ID

Nigellicine IE

Nigellicine IF

Nigellicine IG

Nigellicine IH

Nigellicine II

Nigellicine IJ

Nigellicine IK

Nigellicine IL

Nigellicine IM

Nigellicine IN

Nigellicine IO

Nigellicine IP

Nigellicine IQ

Nigellicine IR

Nigellicine IS

Nigellicine IT

Nigellicine IU

Nigellicine IV

Nigellicine IW

Nigellicine IX

Nigellicine IY

Nigellicine IZ

Nigellicine JA

Nigellicine JB

Nigellicine JC

Nigellicine JD

Nigellicine JE

Nigellicine JF

Nigellicine JG

Nigellicine JH

Nigellicine JI

Nigellicine JJ

Nigellicine JK

Nigellicine JL

Nigellicine JM

Nigellicine JN

Nigellicine JO

Nigellicine JP

Nigellicine JQ

Nigellicine JR

Nigellicine JS

Nigellicine JT

Nigellicine JU

Nigellicine JV

Nigellicine JW

Nigellicine JX

Nigellicine JY

Nigellicine JZ

Nigellicine KA

Nigellicine KB

Nigellicine KC

Nigellicine KD

Nigellicine KE

Nigellicine KF

Nigellicine KG

Nigellicine KH

Nigellicine KI

Nigellicine KJ

Nigellicine KK

Nigellicine KL

Nigellicine KM

Nigellicine KN

Nigellicine KO

Nigellicine KP

Nigellicine KQ

Nigellicine KR

Nigellicine KS

Nigellicine KT

Nigellicine KU

Nigellicine KV

Nigellicine KW

Nigellicine KX

Nigellicine KY

Nigellicine KZ

Nigellicine LA

Nigellicine LB

Nigellicine LC

Nigellicine LD

Nigellicine LE

Nigellicine LF

Nigellicine LG

Nigellicine LH

Nigellicine LI

Nigellicine LJ

Nigellicine LK

Nigellicine LL

Nigellicine LM

Nigellicine LN

Nigellicine LO

Nigellicine LP

Nigellicine LQ

Nigellicine LR

Nigellicine LS

Nigellicine LT

Nigellicine LU

Nigellicine LV

Nigellicine LW

Nigellicine LX

Nigellicine LY

Nigellicine LZ

Nigellicine MA

Nigellicine MB

Nigellicine MC

Nigellicine MD

Nigellicine ME

Nigellicine MF

Nigellicine MG

Nigellicine MH

Nigellicine MI

Nigellicine MJ

Nigellicine MK

Nigellicine ML

Nigellicine MM

Nigellicine MN

Nigellicine MO

Nigellicine MP

Nigellicine MQ

Nigellicine MR

Nigellicine MS

Nigellicine MT

Nigellicine MU

Nigellicine MV

Nigellicine MW

Nigellicine MX

Nigellicine MY

Nigellicine MZ

Nigellicine NA

Nigellicine NB

Nigellicine NC

Nigellicine ND

Nigellicine NE

Nigellicine NF

Nigellicine NG

Nigellicine NH

Nigellicine NI

Nigellicine NJ

Nigellicine NK

Nigellicine NL

Nigellicine NM

Nigellicine NN

Nigellicine NO

Nigellicine NP

Nigellicine NQ

Nigellicine NR

Nigellicine NS

Nigellicine NT

Nigellicine NU

Nigellicine NV

Nigellicine NW

Nigellicine NX

Nigellicine NY

Nigellicine NZ

Nigellicine OA

Nigellicine OB

Nigellicine OC

Nigellicine OD

Nigellicine OE

Nigellicine OF

Nigellicine OG

Nigellicine OH

Nigellicine OI

Nigellicine OJ

Nigellicine OK

Nigellicine OL

Nigellicine OM

Nigellicine ON

Nigellicine OO

Nigellicine OP

Nigellicine OQ

Nigellicine OR

Nigellicine OS

Nigellicine OT

Nigellicine OU

Nigellicine OV

Nigellicine OW

Nigellicine OX

Nigellicine OY

Nigellicine OZ

Nigellicine PA

Nigellicine PB

Nigellicine PC

Nigellicine PD

Nigellicine PE

Nigellicine PF

Nigellicine PG

Nigellicine PH

Nigellicine PI

Nigellicine PJ

Nigellicine PK

Nigellicine PL

Nigellicine PM

Nigellicine PN

Nigellicine PO

Nigellicine PP

Nigellicine PQ

Nigellicine PR

Nigellicine PS

Nigellicine PT

Nigellicine PU

Nigellicine PV

Nigellicine PW

Nigellicine PX

Nigellicine PY

Nigellicine PZ

Nigellicine QA

Nigellicine QB

Nigellicine QC

Nigellicine QD

Nigellicine QE

Nigellicine QF

Nigellicine QG

Nigellicine QH

Nigellicine QI

Nigellicine QJ

Nigellicine QK

Nigellicine QL

Nigellicine QM

Nigellicine QN

Nigellicine QO

Nigellicine QP

Nigellicine QQ

Nigellicine QR

Nigellicine QS

Nigellicine QT

Nigellicine QU

Nigellicine QV

Nigellicine QW

Nigellicine QX

Nigellicine QY

Nigellicine QZ

Nigellicine RA

Nigellicine RB

Nigellicine RC

Nigellicine RD

Nigellicine RE

Nigellicine RF

Nigellicine RG

Nigellicine RH

Nigellicine RI

Nigellicine RJ

Nigellicine RK

Nigellicine RL

Nigellicine RM

Nigellicine RN

Nigellicine RO

Nigellicine RP

Nigellicine RQ

Nigellicine RR

Nigellicine RS

Nigellicine RT

Nigellicine RU

Nigellicine RV

Nigellicine RW

Nigellicine RX

Nigellicine RY

Nigellicine RZ

Nigellicine SA

Nigellicine SB

Nigellicine SC

Nigellicine SD

Nigellicine SE

Nigellicine SF

Nigellicine SG

Nigellicine SH

Nigellicine SI

Nigellicine SJ

Nigellicine SK

Nigellicine SL

Nigellicine SM

Nigellicine SN

Nigellicine SO

Nigellicine SP

Nigellicine SQ

Nigellicine SR

Nigellicine SS

Nigellicine ST

Nigellicine SU

Nigellicine SV

Nigellicine SW

Nigellicine SX

Nigellicine SY

Nigellicine SZ

Nigellicine TA

Nigellicine TB

Nigellicine TC

Nigellicine TD

Nigellicine TE

Nigellicine TF

Nigellicine TG

Nigellicine TH

Nigellicine TI

Nigellicine TJ

Nigellicine TK

Nigellicine TL

Nigellicine TM

Nigellicine TN

Nigellicine TO

Nigellicine TP

Nigellicine TQ

Nigellicine TR

Nigellicine TS

Nigellicine TT

Nigellicine TU

Nigellicine TV

Nigellicine TW

Nigellicine TX

Nigellicine TY

Nigellicine TZ

Nigellicine UA

Nigellicine UB

Nigellicine UC

Nigellicine UD

Nigellicine UE

Nigellicine UF

Nigellicine UG

Nigellicine UH

Nigellicine UI

Nigellicine UJ

Nigellicine UK

Nigellicine UL

Nigellicine UM

Nigellicine UN

Nigellicine UO

Nigellicine UP

Nigellicine UQ

Nigellicine UR

Nigellicine US

Nigellicine UT

Nigellicine UU

Nigellicine UV

Nigellicine UW

Nigellicine UX

Nigellicine UY

Nigellicine UZ

Nigellicine VA

Nigellicine VB

Nigellicine VC

Nigellicine VD

Nigellicine VE

Nigellicine VF

Nigellicine VG

Nigellicine VH

Nigellicine VI

Nigellicine VJ

Nigellicine VK

Nigellicine VL

Nigellicine VM

Nigellicine VN

Nigellicine VO

Nigellicine VP

Nigellicine VQ

Nigellicine VR

Nigellicine VS

Nigellicine VT

Nigellicine VU

Nigellicine VV

Nigellicine VW

Nigellicine VX

Nigellicine VY

Nigellicine VZ

Nigellicine WA

Nigellicine WB

Nigellicine WC

Nigellicine WD

Nigellicine WE

Nigellicine WF

Nigellicine WG

Nigellicine WH

Nigellicine WI